What are the properties of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile?
What are the properties of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile?
An In-depth Technical Guide to 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile, a key heterocyclic compound primarily recognized for its role as an advanced intermediate in pharmaceutical synthesis. The document delves into the molecule's fundamental chemical and physical properties, outlines a logical and detailed synthetic pathway, and discusses its principal applications within drug development. Furthermore, it covers expected analytical characterization, inferred safety protocols, and the utility of its isotopically labeled analogues. This guide is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a detailed understanding of this compound for research and development purposes.
Chemical Identity and Physicochemical Properties
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a complex amine featuring a bipiperidine core structure. One piperidine nitrogen is substituted with a benzyl group, while the other piperidine ring is substituted at the 4-position with a carbonitrile group. This specific arrangement of functional groups makes it a valuable precursor in multi-step organic syntheses.
Core Compound Identifiers
The fundamental identification and molecular properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 84254-97-7 | [1][2] |
| Molecular Formula | C₁₈H₂₅N₃ | [1][2] |
| Molecular Weight | 283.41 g/mol | [1][2] |
| IUPAC Name | 1'-(phenylmethyl)-[1,4'-bipiperidine]-4'-carbonitrile | [2] |
| Synonyms | 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile | [1] |
| MDL Number | MFCD00800635 | [1] |
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational models provide reliable predictions for key physicochemical properties relevant to drug development and synthesis.
| Property | Predicted Value | Notes |
| XLogP3 | 2.9 - 3.5 | Indicates moderate lipophilicity. |
| Hydrogen Bond Donors | 0 | The molecule has no N-H or O-H groups. |
| Hydrogen Bond Acceptors | 3 | The two piperidine nitrogens and the nitrile nitrogen can accept hydrogen bonds. |
| Rotatable Bonds | 3 | Corresponds to the C-C bond of the benzyl group and the C-N bonds linking the rings. |
| Topological Polar Surface Area | 29.9 Ų | Suggests good potential for cell membrane permeability. |
Synthesis and Characterization
The synthesis of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is not widely published in peer-reviewed journals but can be logically constructed from established organo-synthetic reactions. A plausible and efficient route involves a three-component Strecker reaction, which is a well-established method for synthesizing α-aminonitriles.
Synthetic Strategy: The Strecker Reaction
The choice of a Strecker-type synthesis is based on its efficiency in forming the required C-C (piperidine-carbonitrile) and C-N (piperidine-piperidine) bonds in a convergent manner. This approach begins with a ketone (1-benzyl-4-piperidone), an amine (piperidine), and a cyanide source. The reaction proceeds through an iminium ion intermediate, which is then attacked by the cyanide nucleophile.
The logical workflow for this synthesis is depicted below.
Caption: Synthetic workflow for 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.
Detailed Experimental Protocol
This protocol is a representative procedure derived from standard methodologies for Strecker reactions.
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Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in acetic acid at 0-5 °C, add piperidine (1.1 eq) dropwise while stirring. Maintain the temperature and stir for 30 minutes to facilitate the formation of the iminium intermediate.
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Cyanide Addition: In a separate flask, dissolve potassium cyanide (1.2 eq) in a minimal amount of water. Add this aqueous KCN solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
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Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully quench the mixture by pouring it over ice and basifying to a pH of 9-10 with a saturated sodium bicarbonate solution.
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Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue via column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile.
Expected Analytical Characterization
Full characterization is essential to confirm the identity and purity of the final compound. Based on the structure, the following spectral data are anticipated.
| Analysis Type | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiplet around 7.2-7.4 ppm (5H, benzyl ring). Benzyl CH₂: Singlet around 3.5 ppm (2H). Piperidine Protons: Complex multiplets between 1.5-3.0 ppm (18H, corresponding to the protons on both piperidine rings). |
| ¹³C NMR | Aromatic Carbons: Peaks between 127-138 ppm. Nitrile Carbon (C≡N): Peak around 120 ppm. Quaternary Carbon (C-CN): Peak around 60-65 ppm. Benzyl CH₂: Peak around 63 ppm. Piperidine Carbons: Multiple peaks in the aliphatic region from 25-55 ppm. |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ ion at m/z = 284.4. |
| Infrared (IR) | C≡N Stretch: A characteristic sharp peak around 2240 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2800-3100 cm⁻¹. |
Pharmacological Context and Applications
The primary significance of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile lies in its utility as a building block for more complex, biologically active molecules.
Key Intermediate for Piritramide Synthesis
The most direct application of this compound is as a key intermediate in the synthesis of Piritramide[2]. Piritramide is a potent synthetic opioid analgesic used for treating severe pain, particularly in postoperative settings. The carbonitrile group of 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a precursor to the carboxamide functional group found in the final drug structure.
Utility of the Deuterated Analogue
A deuterated version, 1'-Benzyl-1,4'-bipiperidine-4'-carbonitrile-d10, is also commercially available[3][4]. Such isotopically labeled compounds are invaluable in drug metabolism and pharmacokinetics (DMPK) studies[3]. The heavy isotopes act as tracers, allowing researchers to quantify the parent compound and its metabolites in biological samples without interference from endogenous molecules[3].
Broader Relevance of the Piperidine Scaffold
The N-benzylpiperidine motif is a common feature in centrally active compounds. For instance, 4-benzylpiperidine acts as a monoamine releasing agent with high selectivity for dopamine and norepinephrine[5]. Furthermore, related benzyloxypiperidine scaffolds have been explored as selective dopamine D4 receptor antagonists, which are of interest for treating conditions like Parkinson's disease[6]. This highlights the therapeutic potential of molecules built upon this core structure.
Safety, Handling, and Storage
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Hazard Assessment: Compounds containing the piperidine moiety can be hazardous. For example, the related precursor 1-Benzyl-4-piperidinecarboxaldehyde is classified as toxic if swallowed and can cause serious eye damage[7]. It is prudent to treat 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile with similar caution. The use of potassium cyanide in its synthesis introduces extreme toxicity risks, and all handling steps must be performed with appropriate engineering controls and personal protective equipment.
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Recommended Handling:
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Work in a well-ventilated fume hood at all times.
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Wear standard personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
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Have appropriate spill kits and emergency procedures in place, particularly for cyanide-containing waste.
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids[8].
Conclusion
1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile is a specialized chemical intermediate with significant value in pharmaceutical manufacturing, most notably as a precursor to the opioid analgesic Piritramide. Its synthesis can be achieved through established chemical reactions like the Strecker synthesis. Understanding its properties, synthetic routes, and handling requirements is crucial for its effective and safe utilization in a research and development setting. The availability of its deuterated analogue further enhances its utility in modern drug discovery pipelines.
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